ETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

MELK kinase inhibition quinoline SAR kinase selectivity engineering

The target compound is a unique 7-CF3 monoester (3-COOEt only) 4-anilinoquinoline-3-carboxylate that eliminates the confounding 6-ester pharmacophore present in diester analogs. This cleaner scaffold is ideal for hit-finding campaigns where polypharmacology from a second ester must be avoided. With a balanced 4-acetamidophenylamino H-bond donor+acceptor motif and the matched molecular pair with its 8-CF3 isomer, researchers can systematically probe CF3 regioisomer effects, kinase selectivity, and antiparasitic activity without confounding changes in passive permeability.

Molecular Formula C21H18F3N3O3
Molecular Weight 417.388
CAS No. 881941-55-5
Cat. No. B2736388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-[(4-ACETAMIDOPHENYL)AMINO]-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE
CAS881941-55-5
Molecular FormulaC21H18F3N3O3
Molecular Weight417.388
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F
InChIInChI=1S/C21H18F3N3O3/c1-3-30-20(29)17-11-25-18-10-13(21(22,23)24)4-9-16(18)19(17)27-15-7-5-14(6-8-15)26-12(2)28/h4-11H,3H2,1-2H3,(H,25,27)(H,26,28)
InChIKeyYYFCEGZHJIDDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(4-acetamidophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-55-5): Procurement-Relevant Structural and Pharmacophore Baseline


Ethyl 4-[(4-acetamidophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-55-5) is a synthetic 4-anilinoquinoline-3-carboxylate derivative bearing a single ethyl ester at the 3-position, a 7-trifluoromethyl substituent, and a 4-acetamidophenylamino group at the quinoline C4 position [1]. It belongs to the broader 4-anilinoquinoline chemotype, which has been extensively explored for kinase inhibition, antiparasitic, and antineoplastic applications . The compound is commercially available as a research-grade screening compound (molecular formula C21H18F3N3O3, MW 417.39 g/mol) and serves as a differentiated structural building block within focused quinoline libraries .

Why Ethyl 4-[(4-acetamidophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate Cannot Be Interchanged with Generic 4-Anilinoquinolines


The 4-anilinoquinoline chemotype exhibits extreme sensitivity to three structural variables that preclude generic substitution: (i) the regiochemistry of the trifluoromethyl group (7-CF3 vs. 8-CF3), which determines electron distribution across the quinoline ring and alters target engagement geometry ; (ii) the para-substituent on the anilino ring, where acetamido, cyano, sulfamoyl, or halogen groups yield divergent hydrogen-bonding networks and kinase selectivity profiles ; and (iii) the number and position of carboxylate esters, where monoester (3-COOEt only) versus diester (3,6-diCOOEt) configurations can shift a compound from a micromolar kinase probe to a sub-nanomolar clinical candidate (OTSSP167, MELK IC50 0.41 nM vs. diethyl 3,6-dicarboxylate analog MELK IC50 4.8 μM) [1]. These three variables operate non-additively; substituting any single feature without controlling the others risks loss of target engagement, altered cellular permeability, or unintended polypharmacology .

Quantitative Evidence Guide: Differentiating Ethyl 4-[(4-acetamidophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate from Closest Structural Analogs


MELK Kinase Inhibition: 3,6-Dicarboxylate Analog Shows Moderate Activity (IC50 4.8 μM); Target Monoester Lacks Ester at C6, Enabling Divergent Kinase Selectivity

The closest published analog, diethyl 4-(4-acetamidophenylamino)quinoline-3,6-dicarboxylate (Compound 1), demonstrated MELK inhibitory activity with an IC50 of 4.8 μM in an IMAP high-throughput screening assay conducted at 30 μM compound concentration [1]. The target compound lacks the 6-carboxylate ester entirely, resulting in a monoester configuration (3-COOEt only). This structural difference eliminates a key hydrogen-bond acceptor at the 6-position of the quinoline ring, which is expected to alter the kinase inhibition profile based on established 4-anilinoquinoline SAR that shows critical sensitivity to substitution at the 6- and 7-positions . The 3,6-dicarboxylate analog also exhibits Dyrk1A inhibition (IC50 10 μM) [2], whereas the target compound's monoester scaffold presents a distinct pharmacophore for probing kinase targets without confounding activity from the 6-ester moiety.

MELK kinase inhibition quinoline SAR kinase selectivity engineering

Regiochemical Specificity: 7-CF3 vs. 8-CF3 Isomerism Yields Identical Physicochemical Properties but Divergent Biological Target Engagement

The 7-trifluoromethyl isomer (target compound) and its 8-CF3 positional isomer (CAS not assigned; ChemDiv ID 5695-0972) share identical molecular formula (C21H18F3N3O3), molecular weight (417.39 g/mol), computed logP (4.0679), logD (4.0679), polar surface area (61.394 Ų), hydrogen bond acceptor count (6), and donor count (2) . Despite this physicochemical identity, the two isomers possess distinct InChI Keys (target: YYFCEGZHJIDDQT-UHFFFAOYSA-N; 8-CF3: QUGSULWLISKZJY-UHFFFAOYSA-N), confirming non-identical chemical structures. The 7-CF3 vs. 8-CF3 positional shift alters the electron-withdrawing effect distribution across the quinoline bicyclic system, modifying the basicity of the quinoline nitrogen and the electrophilic character of the C4 anilino attachment point . In the published 7-trifluoromethyl-4-anilinoquinoline series by Abadi and Brun (2003), 7-CF3 placement was essential for antiparasitic activity; the most potent compound (23) achieved IC50 values of 0.278 μg/mL against T. brucei rhodesiense with a selectivity index >323 versus L6 rat skeletal myoblasts . No comparable antiparasitic data have been disclosed for the 8-CF3 isomer, underscoring the functional importance of CF3 regiochemistry.

trifluoromethyl regiochemistry positional isomer differentiation target engagement specificity

Anilino Substituent Differentiation: Acetamido vs. Sulfamoyl and Cyano Analogs Alter Hydrogen-Bonding Capacity and Predicted Polypharmacology

Within the 7-trifluoromethylquinoline-3-carboxylate sub-series, the 4-position anilino para-substituent is a primary determinant of biological activity. Three commercially cataloged analogs—ethyl 4-[(4-acetamidophenyl)amino]- (target), ethyl 4-[(4-cyanophenyl)amino]- (CAS 881941-65-7), and ethyl 4-[(4-sulfamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 881941-15-7)—differ only in the anilino para-group while retaining the identical 7-CF3-quinoline-3-carboxylate core [1]. The acetamido group (target) provides both hydrogen-bond donor (N-H) and acceptor (C=O) functionality, enabling bidirectional hydrogen-bonding with target protein backbone or side-chain residues. In contrast, the cyano analog offers only a hydrogen-bond acceptor, and the sulfamoyl analog introduces a bulkier, more polar sulfonamide. In the broader 4-anilinoquinoline literature, such para-substituent variations have been shown to shift kinase selectivity profiles by orders of magnitude; for example, in the 4-anilino-3-quinolinecarbonitrile MEK1 inhibitor series, para-substituent modification altered IC50 values from <10 nM to inactive across multiple kinases [2]. While quantitative head-to-head data for these three specific analogs are not publicly available, the differential hydrogen-bonding capacity of the acetamido group distinguishes it as a probe for targets that require a balanced donor/acceptor pharmacophore at this vector.

anilino substituent SAR hydrogen-bond network target selectivity

Antiparasitic Activity: 7-Trifluoromethyl-4-anilinoquinoline Class Demonstrates Potent Antitrypanosomal Activity; Target Acetamido Substitution Offers a Distinct Vector for Optimization

The Abadi and Brun (2003) study systematically evaluated 7-trifluoromethyl-4-(4-substituted anilino)quinolines for activity against Trypanosoma brucei rhodesiense (bloodstream form), T. cruzi (trypomastigotes), Leishmania donovani (amastigotes), and Plasmodium falciparum (K1 strain), with parallel cytotoxicity assessment in rat skeletal L6 cells . The most potent compound in this series (compound 23, a thiosemicarbazone derivative) achieved an IC50 of 0.278 μg/mL against T. b. rhodesiense with a selectivity index >323 (L6 cytotoxicity IC50 >90 μg/mL). The series established that 7-CF3 and 4-anilino substitution are essential for antiparasitic activity, while the para-substituent on the anilino ring modulates both potency and selectivity . The target compound differs from all published members of this series by incorporating a 4-acetamidophenylamino group combined with a 3-ethyl carboxylate ester—a substitution pattern not represented in the original SAR study. This unique combination presents an untested vector for improving selectivity over the published lead compound 23 while maintaining the core pharmacophore validated for antitrypanosomal activity.

antitrypanosomal activity antiparasitic quinoline structure-activity relationship

Best Research and Industrial Application Scenarios for Ethyl 4-[(4-acetamidophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate


Focused Kinase Library Design Requiring Monoester Quinoline Scaffolds

The target compound provides a monoester (3-COOEt) 4-anilinoquinoline scaffold that eliminates the confounding 6-ester pharmacophore present in the 3,6-dicarboxylate analog. As demonstrated by the MELK inhibitor discovery program, the 3,6-dicarboxylate analog exhibited moderate MELK IC50 of 4.8 μM but progression to the clinical candidate OTSSP167 (IC50 0.41 nM) required extensive structural modification [1]. The target compound's cleaner monoester scaffold is better suited for initial hit-finding campaigns where polypharmacology from a second ester must be avoided [1]. Researchers building kinase-focused libraries can use this compound as a core building block for parallel derivatization at the 6-position through halogenation or cross-coupling, enabling systematic exploration of the 6-position without interference from an existing ester group.

Antitrypanosomal Lead Optimization Leveraging Validated 7-CF3-4-anilinoquinoline Pharmacophore

The 7-trifluoromethyl-4-anilinoquinoline chemotype has been validated as a potent antitrypanosomal scaffold, with compound 23 achieving T. b. rhodesiense IC50 of 0.278 μg/mL and selectivity index >323 . The target compound introduces a 4-acetamidophenylamino substitution not previously evaluated in this series, representing a novel vector for improving selectivity while retaining the core pharmacophore. Medicinal chemistry teams can employ this compound as a starting point for synthesizing focused libraries with systematic variation at the acetamido group (e.g., alkylation, acylation, or conversion to thiosemicarbazone), directly benchmarking new analogs against the published compound 23 data .

7-CF3 vs. 8-CF3 Regioisomer Probe Pair for Target Engagement Studies

The target compound (7-CF3 isomer) and its commercially available 8-CF3 isomer (ChemDiv ID 5695-0972) share identical molecular weight, logP, and PSA but possess distinct InChI Keys and quinoline electronic distributions . This matched molecular pair enables clean assessment of CF3 regioisomer effects on target binding without confounding changes in passive permeability or solubility. Researchers can procure both isomers in parallel and run competitive binding assays or cellular thermal shift assays (CETSA) to determine whether a given biological target is sensitive to CF3 position. This approach has been instrumental in kinase drug discovery, where subtle changes in CF3 placement can determine whether a compound engages the ATP-binding pocket versus an allosteric site .

Building Block for Diversified 4-Anilinoquinoline Libraries via Anilino Para-Substituent Variation

The target compound is one member of a commercially available para-substituent series that includes the 4-acetamidophenylamino (target), 4-cyanophenylamino (CAS 881941-65-7), and 4-sulfamoylphenylamino (CAS 881941-15-7) analogs, all retaining the identical 7-CF3-quinoline-3-carboxylate core [2]. This series enables systematic exploration of hydrogen-bond pharmacophore requirements at the anilino para-position without altering the quinoline core. Procurement of the full series allows high-throughput screening groups to identify the optimal H-bond donor/acceptor balance for a given target protein, with the acetamido analog providing the only balanced donor+acceptor motif in the set. The series can also serve as starting materials for subsequent diversification through amide coupling, Suzuki reactions on halogenated intermediates, or ester hydrolysis to the free carboxylic acid.

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